2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid
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Overview
Description
2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of an amino group, a cyclohexyl group, and a phenyl group attached to a propanamide backbone, along with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclohexyl-3-phenylpropanamide typically involves the reaction of cyclohexylamine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at room temperature to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 2-amino-N-cyclohexyl-3-phenylpropanamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclohexyl-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-amino-N-cyclohexyl-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-amino-N-cyclohexyl-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl and cyclohexyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The trifluoroacetic acid component may enhance the compound’s stability and solubility, facilitating its use in different applications.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-cyclohexyl-3-phenylpropanamide hydrochloride
- 2-amino-N-cyclohexyl-3-phenylpropanamide
Uniqueness
Compared to its analogs, 2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid exhibits enhanced stability and solubility due to the presence of trifluoroacetic acid. This makes it more suitable for applications requiring prolonged stability and higher solubility in various solvents.
Properties
Molecular Formula |
C17H23F3N2O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H22N2O.C2HF3O2/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;3-2(4,5)1(6)7/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18);(H,6,7) |
InChI Key |
SPSXVWTYDBWKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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